molecular formula C19H22N2O2 B188806 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol CAS No. 91324-16-2

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Cat. No.: B188806
CAS No.: 91324-16-2
M. Wt: 310.4 g/mol
InChI Key: HACSALNKWCJCSD-UHFFFAOYSA-N
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Description

CL-406156: is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatility and effectiveness. The compound is identified by its chemical name, 1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-406156 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The typical synthetic route includes:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through a cyclization reaction.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the carbazole and morpholine groups to form the complete structure of CL-406156.

Industrial Production Methods

In industrial settings, the production of CL-406156 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

CL-406156 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of CL-406156, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CL-406156 is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on CL-406156 includes its potential use in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CL-406156 involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: CL-406156 inhibits certain enzymes, affecting metabolic pathways.

    Protein Interaction: The compound interacts with proteins, influencing cellular processes.

Comparison with Similar Compounds

CL-406156 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

The uniqueness of CL-406156 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSALNKWCJCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919819
Record name 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91324-16-2
Record name 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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